Lipophilicity Advantage: 3-Methyl Substituent Shifts XLogP3 by +0.3 vs. the Des-Methyl Analog
The 3-methyl group on the target compound increases calculated lipophilicity by ΔXLogP3 = +0.3 relative to the des-methyl comparator 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 725699-19-4). This is a meaningful shift in the context of CNS drug design, where LogP values in the 2–3.5 range are associated with optimal blood–brain barrier penetration [1]. The target compound's XLogP3 of 2.1 falls within this window, whereas the des-methyl analog at 1.8 sits below the typical CNS-favorable range .
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (PubChem computed); vendor-reported LogP = 2.11 (Leyan) |
| Comparator Or Baseline | 7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 725699-19-4): XLogP3 = 1.8 (BOC Sciences datasheet) |
| Quantified Difference | ΔXLogP3 = +0.3 (target minus comparator) |
| Conditions | XLogP3-AA computed by PubChem (XLogP3 3.0 algorithm); vendor LogP values from product datasheets |
Why This Matters
A ΔLogP of +0.3 can shift a compound from suboptimal to CNS-favorable permeability range, directly impacting lead selection in neuroscience and neuro-oncology programs.
- [1] PubChem CID 136837506. Computed Properties: XLogP3-AA = 2.1. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/136837506 View Source
